Dimethyl 4-fluoroisophthalate
Description
Properties
IUPAC Name |
dimethyl 4-fluorobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJDJPJGAJARGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The esterification proceeds under reflux conditions with methanol as both the solvent and reactant. A typical protocol involves:
-
Dissolving 4-fluoroisophthalic acid in excess methanol.
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Adding concentrated H₂SO₄ (1–2% v/v) as a catalyst.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanol Volume | 10–15 mL/g substrate | Ensures solubility and drives equilibrium |
| Catalyst Concentration | 1–2% H₂SO₄ | Higher concentrations risk side reactions |
| Reaction Time | 12–18 hours | Prolonged time improves conversion |
Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane or ethyl acetate. Purification via recrystallization or column chromatography yields this compound with reported yields of 75–85%.
Fluorination Precursor Strategies
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Nitroisophthalic Acid | Chlorobenzene | 80 | 62–78 |
| 4-Nitroisophthalic Acid | THF | 60 | 34–48 |
Alternative Pathways: Nickel-Catalyzed Cross-Coupling
A less conventional approach involves nickel-catalyzed cross-coupling of dihalogenated precursors with methyl Grignard reagents. While primarily explored for naphthalene derivatives, this method adapts to phthalate systems under modified conditions:
Reaction Protocol
-
Substrate : 4-Chloroisophthalic acid dimethyl ester.
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Catalyst : Bis(triphenylphosphine) nickel dichloride.
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Conditions : Reaction with methyl magnesium bromide (MeMgBr) in THF at 95–105°C for 8–12 hours.
Outcome :
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 100 | 68 |
| 10 | 105 | 72 |
This route avoids diazonium intermediates but requires stringent anhydrous conditions and specialized catalysts.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid-Catalyzed Esterification | Simple setup, high scalability | Requires pure 4-fluoroisophthalic acid | 75–85 |
| Balz–Schiemann Fluorination | Direct fluorine introduction | Multi-step, hazardous intermediates | 62–78 |
| Nickel-Catalyzed Coupling | Avoids diazonium salts | High catalyst cost, narrow substrate scope | 68–72 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the esterification route due to its operational simplicity. Key industrial optimizations include:
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-fluoroisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 4-fluoroisophthalic acid and methanol in the presence of aqueous acids or bases.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base such as triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted isophthalates.
Hydrolysis: 4-fluoroisophthalic acid.
Reduction: 4-fluoroisophthalic alcohol.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
DMFIP is primarily utilized as a precursor in organic synthesis. It can be employed to produce various derivatives that are crucial in the development of pharmaceuticals and agrochemicals. The fluorine atom in its structure enhances the reactivity and stability of the synthesized compounds, making them suitable for further functionalization.
Example Applications:
- Synthesis of Fluorinated Aromatic Compounds: DMFIP is used to introduce fluorine into aromatic systems, which can significantly alter their chemical properties and biological activities.
- Polymer Chemistry: It serves as a monomer in the production of fluorinated polymers, which exhibit unique thermal and chemical resistance properties.
Material Science
Development of Functional Materials
In material science, DMFIP contributes to the design of advanced materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance.
Key Applications:
- Fluorinated Polymers: These materials are used in coatings, films, and membranes that require resistance to solvents and high temperatures.
- Nanocomposites: DMFIP can be utilized in creating nanocomposites that exhibit improved electrical and thermal conductivity.
Pharmaceutical Applications
Potential Drug Development
The presence of fluorine in DMFIP makes it a valuable candidate in medicinal chemistry. Fluorinated compounds often show enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Research Insights:
- Anticancer Agents: Studies have indicated that fluorinated aromatic compounds can exhibit significant anticancer properties. DMFIP derivatives may play a role in developing new chemotherapeutic agents.
- Antimicrobial Activity: Fluorinated compounds have been shown to possess antimicrobial properties, making DMFIP a candidate for developing new antibiotics.
Analytical Chemistry
Use in Analytical Techniques
DMFIP is also employed in analytical chemistry as a standard or reference compound due to its well-defined chemical properties.
Applications:
- Chromatography: It can be used as a standard in HPLC (High-Performance Liquid Chromatography) to quantify other substances.
- Spectroscopic Analysis: Its distinct spectral characteristics make it useful for calibration in NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Fluorinated Aromatic Compounds: Synthesis and Biological Evaluation" | Medicinal Chemistry | Demonstrated enhanced anticancer activity of fluorinated derivatives compared to non-fluorinated analogs. |
| "Development of High-Performance Fluorinated Polymers" | Material Science | Showed improved thermal stability and chemical resistance of polymers synthesized with DMFIP. |
| "Analytical Methods for Quantifying Fluorinated Compounds" | Analytical Chemistry | Established DMFIP as a reliable standard for HPLC analysis of complex mixtures. |
Mechanism of Action
The mechanism of action of dimethyl 4-fluoroisophthalate depends on its application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 4-Hydroxyisophthalate (CAS 5985-24-0)
- Molecular Formula : C₁₀H₁₀O₅
- Molecular Weight : 210.18 g/mol
- Key Properties: LogP Predictions: iLOGP: 1.36, XLOGP3: 1.84, WLOGP: 1.78 . Solubility: Log S (ESOL): -2.08 (moderate solubility in aqueous systems). Hydrogen Bonding: Two hydrogen bond donors (hydroxyl and ester carbonyl groups), enhancing aqueous solubility compared to fluorinated analogs .
Comparison with Dimethyl 4-Fluoroisophthalate :
- Fluorine’s electronegativity reduces hydrogen bonding capacity, increasing lipophilicity (predicted LogP ~2.0–2.5) and decreasing aqueous solubility.
- Molecular weight increases to ~212.18 g/mol (due to F substitution for -OH).
Methyl 2-Methoxy-6-Methylbenzoate (CAS 79383-44-1)
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Properties :
Comparison :
- Fluorine’s smaller atomic radius minimizes steric hindrance compared to methoxy/methyl groups.
- Electronic effects of -F may enhance stability in acidic or oxidative environments.
Ethyl 2-Hydroxy-6-Methylbenzoate (CAS 6555-40-4)
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Properties :
- Hydroxyl group at the 2-position reduces symmetry compared to 4-fluoroisophthalate.
- Ethyl ester chain increases hydrophobicity relative to methyl esters.
Comparison :
- Positional isomerism (2- vs. 4-substituents) impacts molecular packing and melting points.
- Fluorine’s inductive effect may increase acidity of adjacent protons compared to hydroxyl groups.
Data Table: Key Properties of Compared Compounds
| Compound | CAS | Molecular Formula | Molecular Weight | Substituent | Predicted LogP | Solubility (ESOL) |
|---|---|---|---|---|---|---|
| This compound | N/A | C₁₀H₉FO₄ | 212.18 | 4-Fluoro | ~2.3 | -2.80 (Low) |
| Dimethyl 4-hydroxyisophthalate | 5985-24-0 | C₁₀H₁₀O₅ | 210.18 | 4-Hydroxy | 1.84 (XLOGP3) | -2.08 (Moderate) |
| Methyl 2-methoxy-6-methylbenzoate | 79383-44-1 | C₁₀H₁₂O₃ | 180.20 | 2-Methoxy, 6-Methyl | 1.50 | -1.95 (Moderate) |
| Ethyl 2-hydroxy-6-methylbenzoate | 6555-40-4 | C₁₀H₁₂O₃ | 180.20 | 2-Hydroxy, 6-Methyl | 1.40 | -1.80 (High) |
Research Findings and Implications
- Solubility and Bioavailability : Reduced hydrogen bonding in the fluorinated compound suggests lower aqueous solubility but improved membrane permeability, a critical factor in drug design .
- Stability : Fluorine substitution may confer resistance to enzymatic degradation (e.g., esterase activity) compared to hydroxylated analogs, as seen in related fluorinated pharmaceuticals .
Limitations and Knowledge Gaps
- Direct experimental data for this compound are absent in the provided evidence; predictions rely on structural analogs.
- Further studies are needed to validate properties like melting points, synthetic routes, and biological activity.
Biological Activity
Dimethyl 4-fluoroisophthalate (DFI) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DFI, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound has the chemical formula C10H9F O4 and features a fluorine atom substituted at the 4-position of the isophthalate structure. This substitution can influence the compound's reactivity and biological interactions, making it a valuable subject for research.
The biological activity of DFI can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the fluorine atom enhances metabolic stability and may alter the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Key Mechanisms:
- Antioxidant Activity: DFI may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Cellular Signaling Modulation: DFI might influence signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be elucidated.
Biological Activity Data
Research studies have indicated various biological activities associated with DFI and similar compounds. Below is a summary table highlighting key findings from relevant studies:
Case Study 1: Antioxidant Properties
In a study evaluating the antioxidant effects of various fluorinated compounds, DFI was found to significantly reduce oxidative stress markers in human endothelial cells exposed to hydrogen peroxide. This suggests a protective role against oxidative damage, which could be beneficial in cardiovascular health.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of DFI analogs revealed that these compounds could effectively inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines. This finding supports the potential use of DFI in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 4-fluoroisophthalate, and how do reaction conditions influence yield?
- Methodological Answer : Use factorial design experiments to test variables (e.g., catalyst type, temperature, solvent polarity) and quantify their effects on yield . Characterize intermediates via HPLC or GC-MS to validate reaction pathways . Compare results with prior studies (e.g., esterification vs. fluorination-first approaches) to identify efficiency trade-offs .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer : Perform comparative spectral analysis using reference compounds. For NMR, focus on fluorine-proton coupling patterns and aromatic proton shifts. In IR, identify ester carbonyl (~1740 cm⁻¹) and C-F (~1250 cm⁻¹) stretches. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Quantify degradation products via LC-MS and correlate with pH-dependent hydrolysis kinetics. Solubility can be assessed using the shake-flask method in solvents of varying polarity .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with kinetic experiments under controlled nucleophilic conditions (e.g., SNAr reactions with amines). Compare computed activation energies with empirical Arrhenius plots .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer : Perform a meta-analysis of literature data to identify variables causing discrepancies (e.g., catalyst loading, ligand effects). Replicate key studies under standardized conditions, using DOE (Design of Experiments) to isolate confounding factors. Apply statistical tools (ANOVA, PCA) to quantify variable contributions .
Q. How does steric and electronic modulation of this compound influence its utility as a building block in polycyclic aromatic systems?
- Methodological Answer : Synthesize derivatives with substituents at the 4-fluorophenyl or ester positions. Evaluate electronic effects via Hammett plots and steric effects using X-ray crystallography. Correlate structural data with reactivity in Diels-Alder or Suzuki-Miyaura reactions .
Q. What are the limitations of current chromatographic methods in separating this compound from isomeric byproducts?
- Methodological Answer : Test chiral stationary phases (e.g., cellulose- or amylose-based columns) for enantiomeric separation. Optimize mobile phase composition (e.g., hexane:IPA gradients) and compare retention factors. Validate with spiked samples and mass spectrometry .
Methodological Frameworks for Addressing Research Challenges
Q. How to design a robust study to investigate the environmental degradation pathways of this compound?
- Answer : Use a quasi-experimental design with controlled environmental matrices (soil, water). Apply LC-QTOF-MS for non-targeted screening of degradation products. Incorporate kinetic modeling (e.g., first-order decay) and assess ecotoxicity using in silico tools like ECOSAR .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
